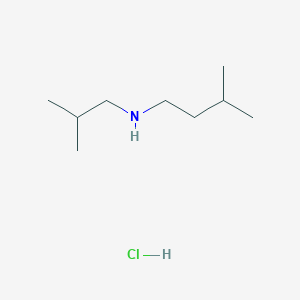

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride

Description

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride is a branched alkylamine hydrochloride salt. Its structure comprises a butanamine backbone substituted with a methyl group at the third carbon and an isobutyl (2-methylpropyl) group at the nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

3-methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-8(2)5-6-10-7-9(3)4;/h8-10H,5-7H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBAQRIKVZJRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride typically involves the reaction of 3-methylbutan-1-amine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of amine metabolism and enzyme interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modulate various biochemical pathways. Additionally, it can bind to specific receptors, altering their activity and influencing cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Differences and Implications

Branching vs. In contrast, linear chloropropyl analogs (e.g., ) exhibit higher polarity and reactivity due to the electronegative chlorine atom, enabling participation in SN2 reactions .

Aromatic vs. Aliphatic Systems: Sibutramine’s chlorophenyl and cyclobutane groups enable π-π stacking and rigid conformational binding to serotonin transporters, which the target compound lacks. This explains Sibutramine’s pharmacological activity versus the target’s likely role as a non-therapeutic intermediate .

Salt Form and Solubility :

- All compounds listed are hydrochloride salts, enhancing water solubility. However, bulkier substituents (e.g., Sibutramine’s cyclobutane) may reduce solubility compared to simpler amines like the target compound .

Pharmacological and Industrial Relevance

- Target Compound: Likely used as a building block in organic synthesis due to its simple structure and modifiable amine group. No direct therapeutic role is indicated .

- Sibutramine Analogs : Demonstrate the impact of aromatic and cyclic substituents on CNS activity, highlighting the target compound’s structural limitations for receptor binding .

- Chlorinated Analogs: The presence of chlorine in and compounds increases their utility in cross-coupling reactions or as surfactants, unlike the non-halogenated target compound .

Biological Activity

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride is a chemical compound with notable biological activity, particularly in the context of enzyme interactions and metabolic pathways. This article explores its biological properties, mechanisms of action, and potential applications in research and medicine.

The compound is characterized by its amine functional group, which allows it to participate in various chemical reactions. Its structure can be represented as follows:

This compound exhibits a unique substitution pattern that contributes to its distinct biological activity compared to similar amines.

This compound acts as a substrate for amine oxidases. This interaction leads to the formation of reactive intermediates that can modulate several biochemical pathways, including neurotransmitter metabolism and receptor signaling pathways.

Key Mechanisms:

- Enzyme Interaction: The compound can influence the activity of enzymes involved in neurotransmitter synthesis and degradation.

- Receptor Binding: It may bind to specific receptors, altering their activity and affecting cellular responses.

In Vitro Studies

Recent studies have shown that this compound demonstrates significant effects on various biological systems. For instance, it has been investigated for its role in modulating acetylcholine levels, which is crucial for cognitive functions .

Case Studies

- Neurotransmitter Modulation: In a study examining the effects of various amines on neurotransmitter levels, this compound was found to enhance acetylcholine release in neuronal cultures, indicating potential applications in treating neurodegenerative diseases .

- Pharmacological Applications: The compound has been evaluated for its potential as a precursor in synthesizing pharmaceuticals aimed at treating conditions related to neurotransmitter imbalances.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Butanamine, N-(1-methylpropyl) | C₅H₁₃N | Moderate receptor interaction |

| Isobutylisoamylamine | C₇H₁₉N | Limited enzyme modulation |

| This compound | C₈H₁₉N·HCl | Significant enzyme modulation and receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.